molecular formula C12H14Cl2N2OS B1434727 N-(2,4-dichloro-6-methylphenyl)morpholine-4-carbothioamide CAS No. 1858249-75-8

N-(2,4-dichloro-6-methylphenyl)morpholine-4-carbothioamide

Cat. No. B1434727
CAS RN: 1858249-75-8
M. Wt: 305.2 g/mol
InChI Key: YCURYQVDSYHBIM-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-6-methylphenyl)morpholine-4-carbothioamide, also known as CMDCS or Thiadiazine, is an organic compound that belongs to the family of morpholines. It has a molecular formula of C12H14Cl2N2OS .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The average mass is 305.223 Da and the monoisotopic mass is 304.020386 Da .

Scientific Research Applications

Molecular Structure and Interactions

The compound, known by its systematic name N-{[(2-hy­droxy­phen­yl)methyl­idene]amino}­morpholine-4-carbo­thio­amide, has been studied for its conformation, hydrogen-bonding patterns, and supramolecular interactions. The molecule is slightly twisted about the central N—N bond, with intra­molecular O—H⋯N and C—H⋯S interactions, contributing to its structural stability and potential reactivity (Buu et al., 2019).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives, involving N-(adamantan-1-yl)morpholine-4-carbothioamide, have shown promising results in in vitro antimicrobial activities against pathogenic bacteria and the fungus Candida albicans. Additionally, some of these compounds demonstrated significant in vivo hypoglycemic activity, making them potential candidates for further pharmacological development (Al-Wahaibi et al., 2017).

Synthesis and Characterization of Novel Derivatives

The compound has been involved in the synthesis of various derivatives. For instance, a study focused on the synthesis and characterization of novel thiosemicarbazinyl-quinolines and their antimicrobial activities. The modification of this compound could lead to the development of new molecules with potential pharmacological uses (Patel et al., 2018).

Biological Evaluation of Thiosemicarbazones

A series of novel thiosemicarbazones, including N-[4-(morpholin-4-yl)phenyl]hydrazine carbothioamide, have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds have shown potent inhibition at low concentrations against certain pathogens, emphasizing their potential in antimicrobial and antioxidant therapy (Karaküçük-Iyidoğan et al., 2014).

Domino-reaction Synthesis

A domino-reaction synthesis involving morpholine-1-carbothioic acid and its derivatives has been studied. The process led to the creation of compounds with potential biological activity, demonstrating the compound's role in synthesizing biologically relevant molecules (Fathalla et al., 2002).

properties

IUPAC Name

N-(2,4-dichloro-6-methylphenyl)morpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c1-8-6-9(13)7-10(14)11(8)15-12(18)16-2-4-17-5-3-16/h6-7H,2-5H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCURYQVDSYHBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)N2CCOCC2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183887
Record name 4-Morpholinecarbothioamide, N-(2,4-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858249-75-8
Record name 4-Morpholinecarbothioamide, N-(2,4-dichloro-6-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholinecarbothioamide, N-(2,4-dichloro-6-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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